

# The Biochemical Properties of D-Psicose: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**D-Psicose** (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, is emerging as a compound of significant interest in the fields of biochemistry, nutrition, and drug development.[1][2] Its unique biochemical properties, including its low caloric value and its ability to modulate key metabolic pathways, position it as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides an indepth overview of the core biochemical properties of **D-Psicose**, with a focus on its physicochemical characteristics, metabolic fate, and its influence on glucose and lipid metabolism. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.

## **Physicochemical Properties**

**D-Psicose** is a monosaccharide with the same molecular formula as fructose and glucose (C6H12O6) and a molecular weight of 180.16 g/mol .[1][2] It exists as a white crystalline substance that is highly soluble in water.[2] Notably, it possesses approximately 70% of the sweetness of sucrose but contributes only 0.2-0.4 kcal/g, a significant reduction from the 4 kcal/g of sucrose.[3] This low caloric value is primarily due to its limited metabolism in the human body.[3]



Property	Value	Reference(s)
Molecular Formula	C6H12O6	[1][2][4]
Molecular Weight	180.16 g/mol	[1][2][3]
Appearance	White crystalline powder	[2]
Melting Point	96 °C	[2][5]
Solubility in Water	High	[2][4]
Sweetness (relative to sucrose)	~70%	[2][3]
Caloric Value	0.2-0.4 kcal/g	[3]

## Metabolism, Absorption, and Excretion

Unlike its epimer D-fructose, **D-Psicose** is poorly metabolized by the body.[3] Following oral ingestion, a significant portion is absorbed in the small intestine and excreted unchanged in the urine.[3] This resistance to metabolic breakdown is a key contributor to its low caloric value.

## Biochemical Effects Effects on Glucose Metabolism

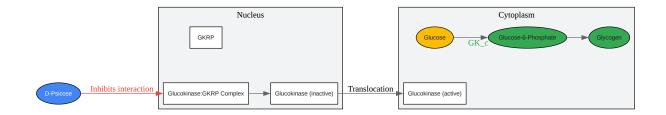
**D-Psicose** has demonstrated significant effects on glucose homeostasis, primarily through two mechanisms: inhibition of intestinal  $\alpha$ -glucosidases and modulation of hepatic glucose metabolism.

**D-Psicose** acts as an inhibitor of intestinal α-glucosidases, specifically sucrase and maltase.[6] This inhibition slows the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose spikes.[6]



Enzyme	Effect of D-Psicose	Reference(s)
Intestinal Sucrase	Inhibition	[6]
Intestinal Maltase	Inhibition	[6]
Intestinal α-amylase	Slight Inhibition	[6]

**D-Psicose** influences hepatic glucose metabolism by promoting the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[7] Glucokinase is a key enzyme in the first step of glycolysis and glycogen synthesis. Its translocation to the cytoplasm enhances its activity, leading to increased glucose uptake and glycogen storage in the liver. This mechanism is thought to involve the interaction of **D-Psicose** with the glucokinase regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus in a low-glucose state.[8][9]



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**D-Psicose** mediated glucokinase translocation.

## **Effects on Lipid Metabolism**

**D-Psicose** has been shown to favorably alter lipid metabolism, contributing to its anti-obesity effects.[6][10] It exerts these effects by modulating the expression of key genes involved in lipogenesis and fatty acid oxidation.



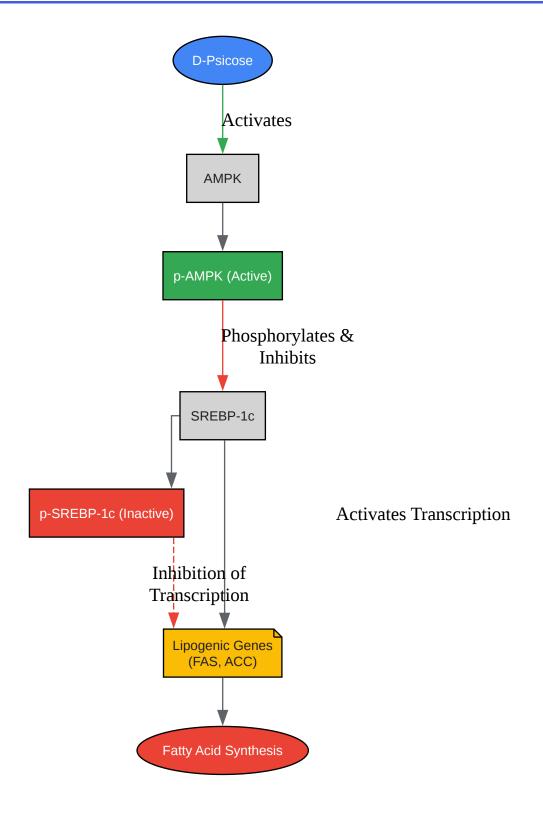




Studies have shown that **D-Psicose** supplementation can suppress the expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[10] This suppression is mediated, at least in part, through the modulation of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.[10][11]

**D-Psicose** has been reported to stimulate the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK, in turn, phosphorylates and inhibits SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes.[11][12]





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**D-Psicose**'s effect on lipid metabolism.

## **Safety and Toxicology**



**D-Psicose** is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. [3] Toxicological studies in rats have indicated a high LD50 of 16 g/kg body weight, classifying it as a substance of low acute toxicity.[7][13] Long-term feeding studies in rats have not shown any significant adverse effects at dietary concentrations of 3%.[13]

## **Analytical Methods**

Several analytical methods are available for the quantification of **D-Psicose** in various matrices. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a commonly used technique for the simultaneous determination of **D-Psicose** and other sugars in food products.

# Experimental Protocols In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from methods used to assess the inhibitory activity of compounds on  $\alpha$ -glucosidase.[14][15][16][17]

#### Materials:

- α-glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- D-Psicose
- Acarbose (positive control)
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na2CO3)
- 96-well microplate reader

#### Procedure:

• Prepare solutions of  $\alpha$ -glucosidase, pNPG, **D-Psicose**, and acarbose in phosphate buffer.

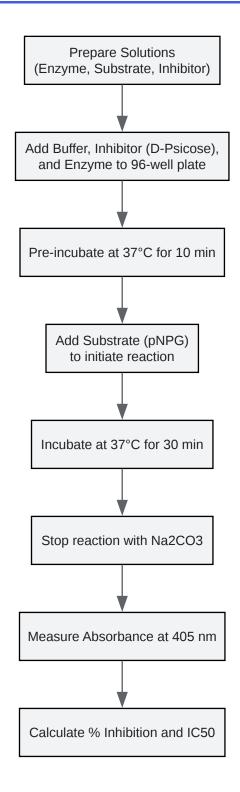






- In a 96-well plate, add 50  $\mu$ L of phosphate buffer, 25  $\mu$ L of **D-Psicose** solution at various concentrations, and 25  $\mu$ L of  $\alpha$ -glucosidase solution.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 25 μL of pNPG solution.
- Incubate the reaction mixture at 37°C for 30 minutes.
- Stop the reaction by adding 100 μL of Na2CO3 solution.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC50 value.





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Workflow for in vitro  $\alpha$ -glucosidase assay.

## **Oral Glucose Tolerance Test (OGTT) in Rats**



This protocol is a generalized procedure based on standard methods for OGTT in rodents.[18] [19][20]

#### Animals:

Male Wistar rats (or other appropriate strain)

#### Materials:

- D-Psicose
- Glucose solution (for oral gavage)
- Glucometer and test strips
- · Oral gavage needles

#### Procedure:

- Fast rats overnight (12-16 hours) with free access to water.
- Record the baseline blood glucose level (t=0) from the tail vein.
- Administer **D-Psicose** (e.g., 2 g/kg body weight) or vehicle (water) via oral gavage.
- Thirty minutes after **D-Psicose** administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

### Conclusion

**D-Psicose** exhibits a range of biochemical properties that make it a compelling subject for further investigation. Its ability to inhibit carbohydrate-digesting enzymes and modulate hepatic



glucose and lipid metabolism through pathways involving glucokinase, AMPK, and SREBP-1c highlights its potential as a therapeutic agent for metabolic diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of this unique rare sugar.

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